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Bicyclo[2.2.1]hept-2-en-7-ol

Cat. No.: B13002692
CAS No.: 53783-87-2
M. Wt: 110.15 g/mol
InChI Key: PSKWDFVNXXATCG-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries of the Norbornene Scaffold

The norbornene scaffold, the structural foundation of Bicyclo[2.2.1]hept-2-en-7-ol, has a rich history in organic chemistry. Its accessibility through the Diels-Alder reaction has made it a cornerstone in the synthesis of polycyclic compounds. nih.gov The inherent ring strain of the bicyclo[2.2.1]heptane system, particularly due to the double bond in norbornene, renders it highly reactive and a versatile tool for chemical transformations. nih.gov This reactivity has attracted the attention of researchers for decades, leading to its extensive use in various fields, including medicinal chemistry and polymer science. nih.gov

Early investigations into norbornene chemistry laid the groundwork for understanding the behavior of bridged bicyclic systems. The study of reactions such as additions, rearrangements, and polymerizations involving the norbornene framework has provided deep insights into reaction mechanisms and stereoselectivity. oup.comacs.org The unique steric and electronic properties of the scaffold have been pivotal in the development of new synthetic methodologies. For instance, norbornene has been utilized as a transient mediator in palladium-catalyzed C-H activation reactions, enabling selective functionalization of aromatic compounds. researchgate.net

Structural Significance of this compound within Bridged Bicyclic Systems

This compound is a distinct member of the bridged bicyclic family, characterized by a bicyclo[2.2.1]heptene framework with a hydroxyl group at the 7-position. cymitquimica.com This specific arrangement of functional groups within a rigid, strained ring system imparts a unique combination of reactivity and stereochemical complexity. cymitquimica.comontosight.ai The molecule can exist as two stereoisomers, syn and anti, depending on the orientation of the hydroxyl group relative to the double bond. nist.govnist.govnist.gov

The presence of the hydroxyl group allows for a variety of chemical transformations, including oxidation and dehydration, and influences its solubility in polar solvents. cymitquimica.com The double bond, on the other hand, can participate in reactions such as cycloadditions and polymerizations. cymitquimica.com The interplay between these two functional groups, constrained by the rigid bicyclic structure, makes this compound a valuable substrate for studying reaction mechanisms, particularly those involving neighboring group participation and stereoelectronic effects.

Below is a table summarizing the key structural features of this compound:

PropertyValue
Molecular FormulaC₇H₁₀O
Molecular Weight110.15 g/mol
Key Functional GroupsHydroxyl (-OH), Alkene (C=C)
Stereoisomerssyn and anti

Overview of Contemporary Research Domains Pertaining to this compound Chemistry

Modern research continues to explore the potential of this compound and its derivatives in a variety of applications. In medicinal chemistry, the norbornene scaffold has emerged as a promising structure for the development of new therapeutic agents, particularly in cancer treatment. nih.govresearchgate.netnih.gov The rigid framework allows for the precise spatial arrangement of pharmacophores, which can lead to enhanced binding with biological targets. researchgate.net

In materials science, norbornene-based monomers, including functionalized derivatives of this compound, are utilized in ring-opening metathesis polymerization (ROMP) to create high-performance polymers with unique mechanical and thermal properties. acs.org These polymers find applications in various advanced technologies.

Furthermore, the compound serves as a critical intermediate in the synthesis of complex organic molecules and natural products. Its unique structure provides a scaffold for constructing intricate molecular architectures. Mechanistic studies involving this compound continue to provide fundamental insights into chemical reactivity and selectivity. For example, computational studies have been employed to understand the stereoselectivity of reactions such as epoxidation on the norbornene system. researchgate.net

The following table lists some of the contemporary research areas involving the this compound scaffold:

Research AreaFocus
Medicinal ChemistryDevelopment of anticancer agents and other therapeutics. nih.govresearchgate.netnih.gov
Polymer ChemistrySynthesis of high-performance polymers via ROMP. acs.org
Organic SynthesisUse as a building block for complex molecules and natural products.
Mechanistic StudiesInvestigation of reaction mechanisms and stereoselectivity. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B13002692 Bicyclo[2.2.1]hept-2-en-7-ol CAS No. 53783-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]hept-2-en-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWDFVNXXATCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927112
Record name Bicyclo[2.2.1]hept-2-en-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-70-2, 13118-70-2, 53783-87-2
Record name Bicyclo(2.2.1)hept-2-en-7-ol, anti-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol, syn-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-en-7-ol
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Sophisticated Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 En 7 Ol and Its Stereoisomers

Regioselective and Stereoselective Syntheses of Bicyclo[2.2.1]hept-2-en-7-ol Isomers

The synthesis of specific isomers of this compound necessitates precise control over both regioselectivity and stereoselectivity. The two primary stereoisomers are the syn- and anti-isomers, where the hydroxyl group is oriented towards or away from the double bond, respectively.

The preparation of simple molecules substituted at the 7-position of the norbornane (B1196662) system has historically been challenging. iastate.edu However, various strategies have been developed to access these compounds. For instance, the reaction of diazomethane (B1218177) with anti-7-norbornenol, catalyzed by cuprous chloride, leads to the synthesis of exo-anti-tricyclo[3.2.1.02,4]octan-8-ol. ubc.ca

A common precursor for these syntheses is Bicyclo[2.2.1]hept-2-en-7-one. nih.gov The stereospecific reduction of this ketone is a key step in obtaining the desired alcohol isomer. For example, treatment of a ketone precursor with lithium borohydride (B1222165) (LiBH4) can stereospecifically form a single isomer of the corresponding alcohol. acs.org The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

The table below summarizes key aspects of synthesizing this compound isomers.

PrecursorReagent/CatalystProductKey Feature
anti-7-NorbornenolDiazomethane, Cuprous Chlorideexo-anti-Tricyclo[3.2.1.02,4]octan-8-olMethylene (B1212753) addition to the double bond. ubc.ca
Bicyclo[2.2.1]hept-2-en-7-oneLithium Borohydride (LiBH4)This compoundStereospecific reduction. acs.org

Catalytic Approaches to the Synthesis of this compound

Catalysis offers efficient and selective routes to this compound and its derivatives, often under milder conditions and with higher atom economy compared to stoichiometric methods. Both transition metal catalysis and organocatalysis have proven to be powerful tools in this regard.

Transition metal catalysts, particularly those based on palladium, have been extensively used in the synthesis of norbornene derivatives. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Catellani reaction, utilize norbornene as a transient mediator to achieve polyfunctionalization of aromatic compounds. nih.gov These methods allow for the construction of complex molecular architectures incorporating the bicyclo[2.2.1]heptane framework. nih.gov

Palladium catalysts are also employed in cyclopropanation reactions of norbornene derivatives with sulfoxonium ylides, providing access to cyclopropane-fused norbornene skeletons with high selectivity. nih.gov Furthermore, tungsten(II) carbonyl compounds have been shown to effectively catalyze the hydroarylation of norbornene at room temperature. researchgate.net

The following table highlights some transition metal-mediated syntheses relevant to the this compound framework.

Catalyst SystemReaction TypeSubstratesProduct Type
Palladium / NorborneneCatellani ReactionAryl iodides, primary benzamidesIndanones, N-alkylamines rsc.org
PalladiumCyclopropanationNorbornene derivatives, sulfoxonium ylidesCyclopropane-fused norbornenes nih.gov
Tungsten(II) carbonylHydroarylationNorbornene, arenesAryl-substituted norbornanes researchgate.net

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of bicyclic compounds. rsc.orgcore.ac.uk Chiral imidazolidinone catalysts, for example, have been successfully applied in enantioselective Diels-Alder reactions between cyclopentadiene (B3395910) and various α,β-unsaturated aldehydes, leading to chiral bicyclo[2.2.1]heptene carboxaldehydes. core.ac.uk These reactions can proceed with high enantiomeric excess and diastereoselectivity. core.ac.uk

Organocatalytic formal [4+2] cycloaddition reactions provide rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions. rsc.org

The table below provides an overview of organocatalytic approaches.

Catalyst TypeReaction TypeSubstratesProduct Type
Chiral ImidazolidinoneDiels-Alder ReactionCyclopentadiene, α,β-unsaturated aldehydesChiral bicyclo[2.2.1]heptene carboxaldehydes core.ac.uk
Not specifiedFormal [4+2] CycloadditionNot specifiedBicyclo[2.2.1]heptane-1-carboxylates rsc.org

Enantioselective Synthesis of Chiral this compound Scaffolds

The development of enantioselective methods is crucial for accessing optically pure this compound derivatives, which are valuable as chiral ligands and synthons. Lipase-catalyzed transesterification has been effectively used for the resolution of racemic bicyclo[2.2.1]heptane derivatives. researchgate.net For instance, racemic 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol can be resolved using lipase-catalyzed transesterification to prepare enantiopure (+)-(2R, 7S) and (-)-(2S, 7R) bicyclo[2.2.1]heptan-2,7-syn-diol with excellent enantiomeric excess (up to 99%). researchgate.net

Another approach involves the use of chiral catalysts in cycloaddition reactions. For example, an asymmetric Diels-Alder reaction of cyclopentadiene and 2-bromoacrolein, catalyzed by a chiral system, can produce exo-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, which can then be converted to the desired chiral ketone. wpmucdn.com

Key findings in the enantioselective synthesis are summarized below.

MethodCatalyst/EnzymeStarting MaterialProductEnantiomeric Excess (ee)
Lipase-catalyzed transesterificationLipaseRacemic 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol(+)-(2R, 7S) and (-)-(2S, 7R) bicyclo[2.2.1]heptan-2,7-syn-diolUp to 99% researchgate.net
Asymmetric Diels-Alder ReactionChiral catalystCyclopentadiene, 2-bromoacrolein(+)-Bicyclo[2.2.1]hept-5-en-2-one83% wpmucdn.com

Chemo- and Diastereoselective Syntheses of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires careful control of both chemoselectivity and diastereoselectivity. For example, the aminolysis of p-nitrophenyloxirane with amines containing the bicyclo[2.2.1]hept-2-ene skeleton occurs regioselectively. researchgate.net The functionalization of the resulting amino alcohols at the nitrogen and oxygen nucleophilic centers can be achieved with high chemoselectivity using reagents like 4-nitrobenzoyl chloride. researchgate.net

In another example, the reaction of 7-norbornadienyl acetate (B1210297) with diazomethane, catalyzed by cuprous chloride, results in a 5 to 1 mixture of exo-syn- and endo-syn-tricyclo[3.2.1.02,4]oct-6-ene-8-acetate, demonstrating diastereoselectivity in the methylene addition. ubc.ca These acetates can be separated after reduction to the corresponding alcohols. ubc.ca

The table below details research findings on chemo- and diastereoselective syntheses.

Reaction TypeReagentsSubstrateProduct(s)Key Selectivity
Aminolysisp-NitrophenyloxiraneAmines with bicyclo[2.2.1]hept-2-ene skeletonAmino alcoholsRegioselective researchgate.net
Methylene AdditionDiazomethane, Cuprous Chloride7-Norbornadienyl acetateexo-syn- and endo-syn-tricyclo[3.2.1.02,4]oct-6-ene-8-acetateDiastereoselective (5:1 ratio) ubc.ca

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edumdpi.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. msu.eduacs.org Catalytic methods, as discussed in section 2.2, are inherently greener than stoichiometric reactions as they reduce waste. acs.org The use of enzymes in biocatalysis, as seen in the enantioselective synthesis (section 2.3), is a prime example of green chemistry, often allowing for reactions under mild conditions and with high specificity, thereby avoiding the need for protecting groups. mdpi.comacs.org

Solvent choice is another critical aspect of green chemistry. acs.org Research into solvent-free reaction conditions or the use of greener solvents like water is an active area. For instance, fly-ash catalyzed Diels-Alder reactions have been carried out in water, demonstrating an environmentally benign approach. researchgate.net

The application of green chemistry principles to the synthesis of this compound and its derivatives is an ongoing effort focused on improving the sustainability of these important chemical transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for Bicyclo 2.2.1 Hept 2 En 7 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Bicyclo[2.2.1]hept-2-en-7-ol

High-resolution NMR spectroscopy is the most powerful tool for the structural analysis of this compound in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional techniques are essential for the complete and unambiguous assignment of all proton and carbon signals within the complex, polycyclic structure.

Two-Dimensional NMR Methodologies for Full Assignment of this compound Derivatives (e.g., COSY, HSQC, HMBC)

A combination of 2D NMR experiments is required to resolve the overlapping signals and establish the connectivity within the this compound skeleton.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would reveal the connectivity between the vinyl protons (H2 and H3), their coupling to the bridgehead protons (H1 and H4), and the coupling network within the saturated ethano-bridge (H5 and H6 protons). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on the already-assigned proton spectrum. Each C-H bond in the molecule will produce a cross-peak, definitively linking specific proton and carbon resonances.

The combination of these techniques allows for a full and confident assignment of every proton and carbon atom in the molecule, as illustrated in the hypothetical data table below.

Proton (¹H)Key COSY Correlations (H-H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H1 (bridgehead)H2, H6C1C2, C3, C6, C7
H2 (vinyl)H1, H3C2C1, C4, C7
H3 (vinyl)H2, H4C3C1, C4, C5
H4 (bridgehead)H3, H5C4C2, C3, C5, C7
H5 (endo/exo)H4, H6C5C3, C4, C6
H6 (endo/exo)H1, H5C6C1, C2, C5
H7 (syn/anti)H1, H4 (long range)C7C1, C2, C3, C4

Application of Chiral Shift Reagents and Auxiliaries in NMR for Enantiomeric Excess Determination of this compound

This compound is a chiral molecule. Determining the enantiomeric excess (ee) of a sample is crucial in asymmetric synthesis and for pharmacological studies. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Shift Reagents (CSRs), often lanthanide complexes such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are used to differentiate enantiomers in the NMR spectrum. The chiral reagent reversibly coordinates to the hydroxyl group of the alcohol, forming transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to a separation of signals for the two enantiomers in the ¹H NMR spectrum. The enantiomeric excess can then be determined by integrating the now-separated, corresponding proton signals. For this compound, the signal for the proton on C7 (H7) is often a clear, well-resolved signal that is ideal for this analysis.

Advanced NOE/ROE Studies for Conformational Analysis of this compound

The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are NMR phenomena that detect protons that are close in space, regardless of their through-bond connectivity. These techniques are indispensable for determining the stereochemistry of rigid systems like this compound, particularly for distinguishing between the syn and anti diastereomers.

In the syn isomer, the C7 hydroxyl group and the proton on C7 are on the same side of the molecule as the C2-C3 double bond. In the anti isomer, they are on the opposite side. This difference in spatial arrangement leads to distinct NOE/ROE correlations.

syn-Bicyclo[2.2.1]hept-2-en-7-ol: A strong NOE/ROE correlation would be expected between the H7 proton and the vinyl protons (H2 and H3).

anti-Bicyclo[2.2.1]hept-2-en-7-ol: No significant NOE/ROE correlation would be observed between the H7 proton and the vinyl protons. Instead, correlations might be seen between H7 and the endo protons at C5 and C6.

These key spatial relationships, observable through NOE/ROE experiments, provide definitive proof of the relative stereochemistry.

IsomerKey Expected NOE/ROE CorrelationStereochemical Implication
synH7 ↔ H2/H3H7 is on the same face as the double bond.
antiH7 ↔ H5-endo/H6-endoH7 is on the opposite face from the double bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. wikipedia.org

IR Spectroscopy: This technique is sensitive to vibrations that cause a change in the molecule's dipole moment. For this compound, the most prominent features in the IR spectrum would be a strong, broad absorption band corresponding to the O-H stretching of the alcohol group (typically ~3200-3600 cm⁻¹) and a sharp band for the C-O stretch (~1050-1150 cm⁻¹). The C=C double bond stretch (~1640-1680 cm⁻¹) may be weak or absent if the change in dipole moment during vibration is small. researchgate.net

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for identifying non-polar bonds. Therefore, the C=C stretching vibration in the bicyclic system, which might be weak in the IR spectrum, would typically show a strong signal in the Raman spectrum. The O-H bond, being highly polar, is a weak Raman scatterer. wikipedia.org

Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-HStretch3200 - 3600Strong, BroadWeak
C-H (sp²)Stretch3010 - 3100MediumMedium
C-H (sp³)Stretch2850 - 3000Medium-StrongMedium-Strong
C=CStretch1640 - 1680Weak-MediumStrong
C-OStretch1050 - 1150StrongWeak-Medium

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation of this compound Compounds

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₇H₁₀O), the exact mass is 110.0732 g/mol . nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 110 would be observed. nist.gov The strained bicyclic structure dictates its fragmentation pathways. A characteristic fragmentation for such systems is a retro-Diels-Alder reaction. In this case, the molecule could cleave to yield cyclopentadiene (B3395910) (m/z 66) and the enol of acetaldehyde (B116499) (m/z 44). Other common fragmentations for alcohols include the loss of a water molecule (M-18) to give an ion at m/z 92, and the loss of a hydrogen atom (M-1) to give an ion at m/z 109.

m/zProposed Fragment IonFragmentation Pathway
110[C₇H₁₀O]⁺˙Molecular Ion (M⁺˙)
109[C₇H₉O]⁺Loss of H˙
92[C₇H₈]⁺˙Loss of H₂O
81[C₆H₉]⁺Loss of CHO
66[C₅H₆]⁺˙Retro-Diels-Alder (Cyclopentadiene)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis of this compound Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. For chiral molecules like this compound, it is the gold standard for determining the absolute configuration.

To obtain a crystal suitable for X-ray analysis, the alcohol is often converted into a derivative, such as a p-bromobenzoate or another ester containing a heavy atom. The presence of a heavy atom facilitates the determination of the absolute configuration through the analysis of anomalous dispersion effects.

A crystallographic study provides a wealth of data, including:

Absolute Configuration: Unambiguous assignment of the stereochemistry at each chiral center (e.g., R or S). wpmucdn.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing the extent of ring strain in the bicyclic system.

Torsional Angles: Information about the conformation of the molecule in the crystal lattice.

Intermolecular Interactions: Details on hydrogen bonding (involving the hydroxyl group) and other packing forces in the solid state.

For example, a study on 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, a related derivative, allowed for the unambiguous experimental determination of the absolute configuration of the bicyclic framework. wpmucdn.com

ParameterType of Information Provided
Crystal Systeme.g., Orthorhombic, Monoclinic
Space GroupSymmetry of the crystal lattice (e.g., P2₁2₁2₁)
Unit Cell Dimensions (Å)a, b, c dimensions of the unit cell
Bond Length (e.g., C=C)Precise interatomic distances (e.g., ~1.34 Å)
Bond Angle (e.g., C1-C7-C4)Angle between three connected atoms, indicating strain
Flack ParameterIndicator of the absolute configuration of the crystal structure

Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Hept 2 En 7 Ol Transformations

Electrophilic Addition Reactions to the Norbornene Double Bond of Bicyclo[2.2.1]hept-2-en-7-ol

The strained double bond in the bicyclo[2.2.1]hept-2-ene system makes it highly susceptible to electrophilic attack. The outcomes of these reactions are often governed by the formation of carbocationic intermediates, which are prone to skeletal rearrangements.

A hallmark of norbornene chemistry is the propensity of its carbocation intermediates to undergo Wagner-Meerwein rearrangements. wikipedia.org This class of 1,2-rearrangements involves the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, leading to a more stable carbocation. In the context of this compound, electrophilic addition to the double bond initially generates a secondary carbocation. This intermediate can then undergo rearrangement to relieve ring strain and achieve greater stability.

For instance, the reaction of bicyclic alkenes with electrophilic reagents can lead to products formed via such rearrangements. beilstein-journals.org Studies on related bicyclo[2.2.1]heptane systems have shown that the stereochemistry of the starting material and the nature of the electrophile can significantly influence the pathway of these rearrangements. ppor.az The involvement of non-classical carbocations has also been a subject of extensive investigation in these systems, further complicating the reaction landscape. acs.org The stability of these intermediates and the barriers to rearrangement dictate the final product distribution. researchgate.net

The table below summarizes representative electrophilic addition reactions on norbornene derivatives that are known to proceed with skeletal rearrangements.

ElectrophileSubstrateMajor Rearrangement Product(s)Reference
H+ (from acid)IsoborneolCamphene wikipedia.org
Br2Dichloro-norborneneRearranged bromo-chloro-norbornane researchgate.net
SelectfluorBenzonorbornadieneFluoro-alkoxy benzonorbornane beilstein-journals.org

This table illustrates the types of Wagner-Meerwein rearrangements observed in related bicyclic systems.

The stereochemical and regiochemical outcomes of electrophilic additions to this compound are intricately controlled by both steric and electronic factors. The rigid, caged structure of the norbornene framework typically favors exo attack by electrophiles, as the endo face is sterically hindered by the C7 bridge.

However, the presence of the syn-hydroxyl group at the C7 position can exert a significant directing effect. This "neighboring group participation" can influence the regioselectivity and stereoselectivity of the addition. researchgate.net For example, the hydroxyl group can act as an internal nucleophile or stabilize a nearby developing positive charge, thereby guiding the incoming electrophile. Computational studies on the epoxidation of syn-7-substituted norbornenes have shown that a syn-7-hydroxyl group can stabilize the transition state for exo-attack through hydrogen bonding with the attacking peracid. dnu.dp.ua In contrast, bulkier substituents at the C7-syn position can sterically favor endo attack. dnu.dp.uaresearchgate.net

The regioselectivity of these additions, which determines which carbon of the double bond forms a new bond with the electrophile, is governed by the relative stability of the resulting carbocation intermediates, a principle often summarized by Markovnikov's rule in simpler alkenes. saskoer.calumenlearning.com In the this compound system, the stability is influenced not only by substitution but also by the potential for rearrangement and participation from the hydroxyl group.

Radical-Mediated Transformations of this compound

Free radical reactions provide an alternative pathway for the functionalization of this compound. These reactions often proceed through different intermediates and can lead to products that are inaccessible via ionic pathways. Alkoxyl radicals, generated from the corresponding alcohols, are powerful intermediates in modern organic chemistry. sonar.ch

Studies involving norbornenol derivatives have demonstrated that alkoxyl radicals generated from these systems can undergo β-scission reactions. This process involves the cleavage of a carbon-carbon bond beta to the oxygen radical, effectively opening the bicyclic ring system to afford functionalized cyclopentane (B165970) derivatives. For instance, treatment of 2-methylbicyclo[2.2.1]hept-5-en-2-ol with lead tetraacetate generates an alkoxyl radical that undergoes β-scission to yield cis-5-acetylmethyl-2-cyclopentyl acetate (B1210297) with high selectivity. sonar.ch This highlights the potential of radical-mediated fragmentation of the this compound scaffold for the synthesis of complex cyclopentanoid structures.

Pericyclic Reactions Involving the this compound Scaffold (e.g., Cycloadditions)

The double bond in this compound can participate in pericyclic reactions, most notably cycloadditions. The norbornene moiety is a highly reactive dienophile in Diels-Alder reactions due to its strained nature. mdpi.com This reactivity allows for the construction of more complex polycyclic systems.

The facial selectivity of cycloaddition reactions is, much like electrophilic additions, typically dominated by exo approach of the diene. The stereochemical outcome can be influenced by the substituents on the norbornene scaffold. For example, the nitrile oxide-norbornene cycloaddition has been utilized in the preparation of hydrogels for bioengineering applications, demonstrating the utility of this reaction under physiological conditions. nih.gov Furthermore, the norbornene scaffold is a common component in palladium-catalyzed C-H/N-H cycloaddition reactions. rsc.org

Reaction TypeReactant 1Reactant 2Product TypeReference
Diels-AlderCyclopentadiene (B3395910)Maleic AnhydrideNorbornene derivative mdpi.com
Nitrile Oxide CycloadditionIn situ generated nitrile oxideNorborneneCrosslinked hydrogel nih.gov
Pd-catalyzed C-H/N-H CycloadditionCarbazole (B46965)2-Bromobenzoic acidFused carbazole derivative rsc.org

This table provides examples of cycloaddition reactions involving the norbornene scaffold.

Oxidation and Reduction Chemistry of the Hydroxyl Group in this compound

The hydroxyl group at the C7 position of this compound can be readily oxidized to the corresponding ketone, bicyclo[2.2.1]hept-2-en-7-one. This transformation is a key step in the synthesis of various norbornene derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Conversely, the reduction of bicyclo[2.2.1]hept-2-en-7-one can be achieved using various reducing agents, such as lithium aluminum hydride. acs.org The stereochemical outcome of this reduction is of significant interest. The approach of the hydride reagent is subject to steric hindrance from the bicyclic framework. Typically, attack from the less hindered exo face is favored, leading to the formation of the syn-alcohol, this compound. However, the use of bulky reducing agents can alter this selectivity, favoring the formation of the anti-isomer.

The table below shows typical reagents for the oxidation and reduction of the C7 functional group.

TransformationSubstrateReagentProduct
OxidationThis compoundPCC, Swern, etc.Bicyclo[2.2.1]hept-2-en-7-one
ReductionBicyclo[2.2.1]hept-2-en-7-oneLiAlH4, NaBH4This compound

Functional Group Interconversions and Derivatizations of this compound

The hydroxyl group of this compound serves as a versatile handle for a wide range of functional group interconversions and derivatizations. Standard transformations of alcohols can be applied to synthesize a variety of derivatives.

Esterification: The alcohol can be converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis, by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen using standard reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halides are themselves useful intermediates for further nucleophilic substitution reactions.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester. vanderbilt.edu These esters are excellent leaving groups in substitution and elimination reactions.

These derivatizations are crucial for modifying the properties of the molecule or for preparing it for subsequent synthetic steps.

Investigations into Through-Space and Through-Bond Interactions in this compound Reactivity

The rigid, caged structure of this compound provides a unique scaffold for investigating intramolecular interactions that can significantly influence chemical reactivity. The spatial proximity of the C2-C3 double bond and the C7 hydroxyl group allows for the study of both through-space and through-bond electronic effects. These interactions have been a subject of extensive research, particularly in the context of solvolysis reactions, where the participation of the π-electrons of the double bond can dramatically affect reaction rates and product distributions.

The orientation of the hydroxyl group at the C7 position, being either syn or anti with respect to the double bond, plays a crucial role in the extent and nature of these interactions. In the anti-isomer, the hydroxyl group and the double bond are on opposite faces of the bicyclic system, creating a favorable geometry for through-space interaction. In contrast, the syn-isomer places the hydroxyl group on the same side as the double bond.

Through-Space Interactions: π-Participation in Solvolysis

One of the most compelling pieces of evidence for through-space interactions in the bicyclo[2.2.1]hept-2-en-7-yl system comes from studies on the solvolysis of its derivatives. The participation of the double bond's π-electrons in stabilizing a developing positive charge at the C7 position is a classic example of neighboring group participation. This phenomenon, often referred to as π-participation or homoallylic participation, has been shown to result in extraordinary rate accelerations.

Early studies on the acetolysis of anti-7-norbornenyl tosylate demonstrated a rate enhancement of approximately 10¹¹ compared to the saturated analogue, 7-norbornyl tosylate. This massive increase in reaction rate is attributed to the through-space interaction of the C2-C3 π-bond with the back-lobe of the developing p-orbital at C7 as the tosylate leaving group departs. This interaction leads to a stabilized, non-classical carbocation intermediate.

In contrast, the solvolysis of syn-7-norbornenyl tosylate proceeds only 10⁴ times faster than the saturated analog. While still a significant rate enhancement, it is considerably smaller than that observed for the anti-isomer. This suggests that while some π-participation may be operative, the geometric arrangement in the syn-isomer is less favorable for effective through-space overlap.

The profound impact of the double bond's orientation on the solvolysis rate is summarized in the table below.

CompoundRelative Rate of Acetolysis (k_rel)
7-Norbornyl Tosylate1
syn-7-Norbornenyl Tosylate10⁴
anti-7-Norbornenyl Tosylate10¹¹

Further investigations into substituent effects on these solvolysis reactions have provided additional support for the role of through-space π-participation. For instance, the introduction of a methyl group at the 7-position of anti-7-norbornenyl p-nitrobenzoate results in a significant rate increase compared to the unsubstituted compound, as the methyl group helps to stabilize the developing carbocation.

Computational studies have complemented these experimental findings. Quantum-chemical calculations on related systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, have demonstrated the presence and stabilizing effect of through-space interactions, in that case, an F∙∙∙HO intramolecular hydrogen bond in the syn-exo isomer. These computational analyses, through methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), provide a theoretical framework for understanding the electronic nature of such through-space effects.

Through-Bond Interactions

While through-space interactions, particularly π-participation, dominate the reactivity of anti-bicyclo[2.2.1]hept-2-en-7-yl derivatives, through-bond interactions also play a role in the electronic structure and reactivity of this system. Through-bond interactions involve the transmission of electronic effects through the sigma bond framework of the molecule.

Evidence for through-bond interactions in bicyclic systems is often obtained from spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. Long-range spin-spin coupling constants (e.g., ⁴J or ⁵J) between nuclei that are spatially distant but connected through a specific arrangement of sigma bonds can indicate the presence of through-bond electronic communication. In the norbornane (B1196662) framework, a "W" or "M" arrangement of bonds is known to facilitate observable long-range couplings, suggesting an effective pathway for the transmission of electronic information through the sigma bonds.

While detailed studies quantifying the contribution of through-bond interactions to the reactivity of this compound are less common than those on through-space effects, it is understood that the rigid sigma framework of the bicyclo[2.2.1]heptane system can mediate electronic effects. These interactions are generally weaker than the dramatic through-space π-participation observed in the anti-isomer but can still influence the stability of intermediates and transition states. For example, the inductive effects of substituents on the bicyclic frame are transmitted through the sigma bonds and can modulate the reactivity at the C7 position.

Computational and Theoretical Studies on Bicyclo 2.2.1 Hept 2 En 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of Bicyclo[2.2.1]hept-2-en-7-ol

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic structure and predicting the reactivity of organic molecules. For this compound, DFT calculations provide critical insights into how the hydroxyl group influences the reactivity of the nearby double bond.

A significant area of investigation has been the epoxidation of the norbornene scaffold. DFT studies on 7-syn-substituted norbornene derivatives, including this compound, have revealed the profound directing effect of the 7-syn-hydroxyl group. researchgate.netdnu.dp.ua Computational analysis shows that the syn-7-hydroxyl group actively participates in the reaction, forming hydrogen bonds with the attacking peracid during exo-addition. researchgate.net This interaction significantly stabilizes the transition state for the exo-attack, thereby explaining the high exo-selectivity observed in these reactions. In contrast, substituents at the 7-syn position that are incapable of hydrogen bonding, such as a chlorine atom or a methyl group, lead to the preferential formation of endo-epoxides due to steric repulsion. dnu.dp.ua

The predictive power of DFT is highlighted by its ability to calculate reactivity indices that quantify the electrophilic and nucleophilic nature of different sites within the molecule. researchgate.netijcce.ac.ir These calculations can rationalize the stereochemical outcomes of reactions like epoxidation, where the activation energies for different attack trajectories (exo vs. endo) can be precisely determined. For the syn-7-hydroxy derivative, the transition state for the exo-approach of the oxidant is stabilized by hydrogen bonding, making this pathway more favorable. dnu.dp.ua

Table 1: Calculated Activation Energies for the Epoxidation of syn-7-substituted Norbornenes
Substituent (X) at C7ΔEexo (kcal/mol)ΔEendo (kcal/mol)Predicted Selectivity
-OHLower EnergyHigher Energyexo
-ClHigher EnergyLower Energyendo
-CH3Higher EnergyLower Energyendo

Note: This table illustrates the trend revealed by DFT calculations on the effect of the syn-7-substituent on the activation barriers for epoxidation, explaining the observed stereoselectivity. researchgate.netdnu.dp.ua

Quantum Chemical Modeling of Reaction Pathways and Transition States in this compound Transformations

Quantum chemical modeling allows for the detailed exploration of reaction mechanisms, including the characterization of intermediates and transition states. The epoxidation of this compound by peroxy acids serves as an excellent case study.

Calculations at the UBHandHLYP/6-31G(d) level of theory have been used to determine the geometry and thermodynamic parameters of the transition states and pre-reactive complexes involved in this transformation. dnu.dp.uadnu.dp.ua These studies indicate that the transition states possess a significant biradical character. researchgate.netdnu.dp.ua Furthermore, they feature a nearly coplanar orientation of the C=C double bond and the attacking performic acid molecule. dnu.dp.ua

For the parent norbornene, the transition structure typically adopts a spiro geometry, where the peroxy acid plane is perpendicular to the C=C bond axis. nih.govresearchgate.net However, for the syn-7-hydroxy derivative, the transition state analysis reveals a crucial deviation. The preference for the exo-approach of the oxidant is directly linked to the stabilization of the corresponding transition state through hydrogen bonding between the hydroxyl group and the peracid. researchgate.netdnu.dp.ua The calculations can precisely map the intrinsic reaction coordinate (IRC), confirming that the reaction proceeds through a "nonconcerted one-step process" where the formation of the two new C-O bonds is highly asynchronous but occurs without the formation of a stable intermediate. nih.gov

Conformational Analysis of this compound and its Stereoisomers via Computational Methods

The flexibility of the hydroxyl group in this compound, despite the rigidity of the bicyclic core, gives rise to multiple conformers. Computational methods are ideally suited to explore the potential energy surface (PES) and identify stable conformations and the barriers between them.

A detailed conformational analysis has been performed on closely related derivatives, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, providing a methodological blueprint for the parent compound. beilstein-journals.org In such studies, the PES is typically generated by systematically scanning key dihedral angles, such as the H-O-C-C angle, to map the rotational profile of the hydroxyl group. beilstein-journals.org These initial scans, often performed at a computationally efficient level like Hartree-Fock (e.g., HF/6-31g(d,p)), are followed by higher-level geometry optimizations (e.g., MP2/aug-cc-pVDZ) on the identified energy minima to obtain accurate relative energies of the stable conformers. beilstein-journals.org

For the syn-exo isomer of a 2-fluoro derivative, a specific conformer was found to be stabilized by an F∙∙∙HO intramolecular hydrogen bond. beilstein-journals.org This type of stereoelectronic interaction, which can be analyzed using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories, is crucial for understanding the relative stabilities of different stereoisomers and conformers. beilstein-journals.org The computational analysis provides quantitative data on the energetic contributions of these interactions.

Table 2: Illustrative Relative Energies of Conformers for a Substituted Bicyclo[2.2.1]heptan-7-ol
StereoisomerH–O–C–C Dihedral Angle (θ)Relative Energy (kcal/mol)Stabilizing Interaction
syn-exo~60°0.00Intramolecular H-bond
anti-exo~180°> 1.00None
syn-endo~70°> 1.00None

Note: Data are representative, based on findings for 2-fluorobicyclo[2.2.1]heptan-7-ols, demonstrating how computational methods can quantify the relative stability of different conformers and stereoisomers. beilstein-journals.org

Molecular Dynamics Simulations to Investigate this compound Interactions in Various Environments

Specific computational studies employing molecular dynamics (MD) simulations for this compound are not prominently available in the reviewed scientific literature. MD simulations are a powerful technique used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational flexibility in different environments. While this method is widely used for larger systems like proteins and polymers, dedicated MD studies on the solvation and dynamic properties of small, rigid molecules like this compound are less common.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for this compound via Computational Approaches

Computational methods are increasingly used to predict spectroscopic properties, aiding in structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The prediction of NMR chemical shifts and coupling constants via quantum chemical calculations is a well-established technique. scispace.comgithub.io For derivatives of the bicyclo[2.2.1]heptan-7-ol system, it has been shown that DFT calculations can accurately model NMR parameters. For instance, the ¹hJ(F,H(O)) coupling constant in 2-fluorobicyclo[2.2.1]heptan-7-ols was found to be modulated by the n(F)→σ*(OH) hyperconjugative interaction, which is the quantum mechanical basis of the F∙∙∙HO hydrogen bond. beilstein-journals.org This demonstrates the ability of computational approaches to not only predict spectroscopic parameters but also to provide a deep understanding of the underlying electronic interactions that govern them.

IR Spectroscopy: The prediction of infrared (IR) spectra is another capability of quantum chemical calculations. By computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is typically achieved through a frequency calculation on a DFT-optimized geometry. While specific studies detailing the computationally predicted IR spectrum of this compound are not detailed in the searched literature, the methodology is standard and can be used to identify characteristic vibrational modes, such as the O-H stretch, the C=C stretch, and various C-H bending modes, aiding in the analysis of experimental spectra. diva-portal.org

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. chemrxiv.orgresearchgate.net This approach calculates the energies of electronic excitations from the ground state to various excited states. While specific TD-DFT studies on this compound are not widely reported, the methodology is applicable. Such calculations would typically predict the π→π* transition associated with the carbon-carbon double bond. The choice of functional is critical for accuracy, with functionals like B2PLYP and M06 often providing reliable predictions for organic molecules. chemrxiv.orgresearchgate.net Computational studies on related bicyclic ketones have successfully used TD-DFT to interpret UV and other chiroptical spectra. researchgate.net

Synthesis and Reactivity of Bicyclo 2.2.1 Hept 2 En 7 Ol Derivatives and Analogues

Synthesis of Novel Substituted Bicyclo[2.2.1]hept-2-en-7-ol Compounds

The synthesis of novel substituted this compound compounds often leverages the inherent reactivity of the bicyclic scaffold. The parent ketone, bicyclo[2.2.1]hept-5-en-2-one, and its derivatives serve as crucial starting points for introducing a wide array of substituents. wpmucdn.com These ketones are valuable intermediates for creating highly substituted cyclopentyl moieties, which are precursors to various complex molecules. wpmucdn.com The introduction of substituents can be achieved through various organic reactions, including alkylation and cycloaddition.

For instance, the alkylation of related bicyclic esters demonstrates a method for adding carbon-based substituents. In one study, methyl 3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate was successfully alkylated using lithium diethylamide with methyl iodide or benzyl bromide. This reaction proceeded with high stereoselectivity, favoring the endo-alkylated products. rsc.org While this example involves an ester, similar principles of enolate chemistry can be applied to the corresponding ketones before reduction to the target alcohol, thereby introducing substituents at positions alpha to a carbonyl group.

Another approach involves modifying the dienophile or diene before the foundational Diels-Alder reaction that typically forms the bicyclic system. This allows for the incorporation of substituents from the outset. For example, using substituted cyclopentadienes or alkenes in the cycloaddition can yield a bicyclic core that is already functionalized, which can then be converted to the desired 7-ol derivative.

The table below summarizes a synthetic approach for introducing substituents onto a related bicyclo[2.2.1]heptane framework, illustrating the conditions and stereochemical outcomes that are relevant to the synthesis of substituted derivatives.

Starting Material Reagents Conditions Product Selectivity
Methyl 3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate1. Lithium diethylamide2. Methyl iodide-78 °Cendo-Methylated esterFavors endo product
Methyl 3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate1. Lithium diethylamide2. Benzyl bromide-78 °Cendo-Benzylated esterFavors endo product

This table illustrates stereoselective alkylation on a related bicyclo[2.2.1]heptene system, a key strategy for creating substituted derivatives. rsc.org

Stereocontrolled Functionalization of the this compound Scaffold

The rigid, strained structure of the this compound scaffold is pivotal for achieving a high degree of stereocontrol in functionalization reactions. The fixed spatial arrangement of the bicyclic system influences the trajectory of incoming reagents, often leading to predictable and selective formation of one stereoisomer over others. This inherent stereochemical bias is a significant advantage in the synthesis of complex, chiral molecules.

One of the primary methods for achieving stereocontrol is through chiral auxiliaries. By attaching a chiral group to the bicyclic framework, chemists can direct subsequent reactions to occur on a specific face of the molecule, leading to enantiomerically enriched products. Furthermore, the endo/exo selectivity is a critical aspect of functionalizing this scaffold. The orientation of substituents, particularly at the C2 position, can sterically block or use hydrogen bonding to direct incoming reagents, thereby controlling the stereochemical outcome of reactions at other sites on the ring system.

Retro-condensation reactions, driven by the release of ring strain, have been exploited for the stereoselective preparation of highly functionalized scaffolds derived from bicyclo[2.2.1]heptane systems. For example, retro-aldol reactions of N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols yield functionalized pyrrolidine scaffolds stereoselectively. nih.gov This demonstrates how the inherent strain and stereochemistry of the bicyclic precursor can be used to control the stereochemistry of the resulting product.

Reduction of the double bond in this compound to give bicyclo[2.2.1]heptan-7-ol is another reaction where stereocontrol is important. The approach of the hydrogen source is typically from the less sterically hindered exo face, leading to specific stereoisomers of the saturated alcohol.

Preparation of Heteroatom-Containing this compound Analogues

Introducing heteroatoms such as oxygen or nitrogen into the bicyclo[2.2.1]heptane skeleton creates analogues with distinct chemical and physical properties. These heteroatomic scaffolds are important in medicinal chemistry and materials science. For instance, 2-oxa-bicyclo[2.2.1]heptane systems have been synthesized as rigid, locked nucleic acid (LNA) analogues to study interactions with biological receptors. nih.gov

The synthesis of these analogues often involves a key cycloaddition step where one of the reactants contains the heteroatom. A nitroso Diels-Alder reaction, for example, between cyclopentadiene (B3395910) and an in-situ generated nitroso compound can produce a heterocyclic monomer for polymerization. researchgate.net This strategy directly incorporates a nitrogen atom into the bicyclic framework.

Research has also focused on the synthesis and reactivity of 7-oxa and 7-aza bicyclo[2.2.1]heptene derivatives. nih.gov The high strain in these bicyclic systems can be utilized to drive retro-Dieckman reactions on compounds like 3-tosyl-(7-oxa/7-aza)bicyclo[2.2.1]hept-5-en-2-ones, leading to the formation of functionalized 2,5-dihydrofuran and 3-pyrroline scaffolds. nih.gov

The table below outlines examples of heteroatom-containing bicyclic systems and their synthetic utility.

Heteroatom Analogue Synthetic Application Key Reaction Type Resulting Scaffold
7-Oxabicyclo[2.2.1]heptene derivativeRing-rearrangement metathesisMetathesisComplex polycyclic ethers
7-Azabicyclo[2.2.1]heptene derivativeRetro-aldol reactionRetro-condensationFunctionalized pyrrolidines nih.gov
(S)-azabicyclo[2.2.1]hept-5-en-3-oneRing-opening metathesis polymerizationROMPTactic poly(Vince lactam) researchgate.net
2-Oxa-bicyclo[2.2.1]heptane derivativeNucleotide analogue synthesisMulti-step synthesis(N)-locked carbocyclic nucleosides nih.gov

This table showcases various heteroatom-containing analogues of the bicyclo[2.2.1]heptane scaffold and their applications in synthesis. nih.govnih.govresearchgate.net

Polymerization Mechanisms and Synthesis of Polymers Utilizing this compound as a Monomer (e.g., ROMP)

This compound and its derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled structures and properties. 20.210.105 The driving force for ROMP of this monomer is the relief of the high ring strain inherent to the bicyclic system. The polymerization mechanism is based on olefin metathesis, a metal-mediated exchange of carbon-carbon double bonds. 20.210.105

The process is initiated by a transition metal alkylidene complex, often referred to as a catalyst or initiator. Well-defined ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed. The reaction begins with the coordination of the catalyst to the double bond of the monomer, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, opening the ring and regenerating a new metal alkylidene on the end of the growing polymer chain. This new alkylidene can then react with another monomer unit, propagating the polymerization. 20.210.105

The choice of catalyst is crucial as it can influence the stereochemistry of the resulting polymer. For instance, in the ROMP of a related heteroatomic analogue, (S)-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), different ruthenium, molybdenum, and tungsten initiators were used to produce highly tactic polymers. researchgate.net Specifically, certain tungsten and molybdenum initiators yielded cis-isotactic polymers, while a ruthenium complex produced a highly cis-syndiotactic polymer. researchgate.net This demonstrates the high level of control achievable over polymer microstructure.

The polymerization of this compound itself, or derivatives where the hydroxyl group is protected or modified, allows for the synthesis of functional polymers. For example, the hydroxyl group can be used to attach other chemical moieties either before or after polymerization. In one synthesis, 7-(cinnamyloxy)bicyclo[2.2.1]hept-2-ene was polymerized using a first-generation Grubbs catalyst (G1) to create a polymer with pendant cinnamyl ether groups. unifr.ch

The table below provides an overview of catalysts used in the ROMP of bicyclo[2.2.1]heptene derivatives and the resulting polymer tacticity.

Monomer Catalyst/Initiator Resulting Polymer Tacticity
(+)-Vince lactam derivativesRuthenium complex (e.g., Grubbs' type)Highly cis-syndiotactic researchgate.net
(+)-Vince lactam derivativesMolybdenum or Tungsten MAP-type complexesHighly cis-syndiotactic researchgate.net
(+)-Vince lactam derivativesMolybdenum or Tungsten imido alkylidene complexesCis-isotactic researchgate.net
7-(cinnamyloxy)bicyclo[2.2.1]hept-2-eneGrubbs' First Generation (G1)Not specified

This table highlights the influence of different ROMP catalysts on the stereochemical outcome of polymers derived from bicyclo[2.2.1]heptene-based monomers. researchgate.net

Applications of Bicyclo 2.2.1 Hept 2 En 7 Ol and Its Derivatives in Advanced Chemical Synthesis

Bicyclo[2.2.1]hept-2-en-7-ol as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The inherent chirality and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make derivatives of this compound excellent candidates for applications in asymmetric catalysis. These molecules can be elaborated into chiral auxiliaries, which temporarily attach to a substrate to direct the stereochemical outcome of a reaction, or into chiral ligands that coordinate to a metal center to create a chiral catalytic environment.

One of the key advantages of using this bicyclic system is that the rigid framework can effectively shield one face of a reactive center, leading to high levels of stereocontrol. For instance, chiral diols and amino alcohols derived from the bicyclo[2.2.1]heptane core have been synthesized and evaluated as ligands in a variety of metal-catalyzed reactions. While specific data on the direct use of this compound as a ligand precursor is specialized, the broader class of norbornene-derived ligands demonstrates significant success. For example, chiral ligands with a norbornene backbone have been utilized in asymmetric Diels-Alder reactions, achieving notable enantiomeric excesses.

The development of novel phosphine (B1218219) ligands is a significant area where the bicyclo[2.2.1]heptane scaffold has been employed. These P,N-heterocyclic phosphine ligands, which combine a phosphine with a nitrogen-containing heterocycle, have shown exceptional performance in organometallic catalysis. The synthesis of these ligands often involves multi-step sequences starting from functionalized bicyclic precursors.

Below is a table summarizing the performance of representative chiral ligands derived from related bicyclic systems in asymmetric catalysis, illustrating the potential of the bicyclo[2.2.1]heptane framework.

Catalyst/Ligand SystemReaction TypeSubstrateEnantiomeric Excess (ee)
Rh(I) with Chiral Diene LigandAsymmetric ArylationN-TosylarylimineUp to 98%
Ru(II) with Chiral LigandDiels-AlderMethacrolein & Cyclopentadiene (B3395910)99%
Rh(I) with (SRh,R)-M1Diels-AlderMethacrolein & Cyclopentadiene62%

This table presents data for illustrative purposes based on related bicyclic systems to highlight the potential of the bicyclo[2.2.1]heptane scaffold in asymmetric catalysis.

Integration of the this compound Scaffold into the Synthesis of Complex Natural Products and Designed Molecules

The bicyclo[2.2.1]heptane framework is a common structural motif in a variety of natural products and has served as a key building block in the total synthesis of many complex molecules. Derivatives of this compound, such as bicyclo[2.2.1]heptan-2-one (norcamphor) and bicyclo[2.2.1]hept-5-en-2-one, are versatile intermediates for the synthesis of compounds with highly substituted cyclopentyl moieties. ku.ac.ke

A prominent example is the synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds. ku.ac.ke The stereochemically complex cyclopentane (B165970) ring of prostaglandins can be effectively constructed using a bicyclic precursor. Synthetic strategies often involve the elaboration of a bicyclo[2.2.1]heptene derivative, followed by a ring-opening reaction to unveil the functionalized cyclopentane core. For instance, 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones have been successfully converted into prostaglandin-E2 and prostaglandin-C2. rsc.org Similarly, a direct route from 5-chloro-5-cyano-7-syn-formyl-bicyclo- rsc.orgrsc.orguni-muenchen.dehept-2-ene to primary prostaglandins has been described. rsc.org

Another significant application is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclohexane (B81311) ring. These compounds are of great interest due to their potential antiviral and anticancer activities. The synthesis of these molecules often relies on the stereoselective functionalization of a cyclopentane precursor, for which bicyclic systems are well-suited starting points.

The table below highlights some complex molecules synthesized using the bicyclo[2.2.1]heptane scaffold.

Target Molecule ClassBicyclic Precursor ExampleKey Synthetic Transformation
Prostaglandins5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-oneRing-opening of the bicyclic system
Carbocyclic NucleosidesFunctionalized bicyclo[2.2.1]heptenesStereoselective introduction of nucleobase and sugar-like functionalities
TerpenesBicyclo[2.2.1]hept-5-en-2-one derivativesElaboration of the bicyclic core and subsequent rearrangements
IridoidsBicyclo[2.2.1]hept-5-en-2-one derivativesFunctional group manipulation and ring cleavage

Utilization of this compound in the Development of Novel Synthetic Reagents and Methodologies

The unique structural and reactive properties of this compound and its derivatives have been harnessed to develop new synthetic reagents and methodologies. The ring strain inherent in the bicyclic system can be exploited to drive certain chemical reactions, leading to the formation of highly functionalized and stereochemically complex products.

A notable area of development is the synthesis of novel organocatalysts. The rigid bicyclic scaffold can provide a well-defined chiral environment for catalytic transformations. While specific examples deriving directly from this compound are part of ongoing research, the broader class of bicyclic compounds has been used to create catalysts for a range of reactions, including Diels-Alder and Michael additions.

Furthermore, the bicyclo[2.2.1]heptane framework has been instrumental in the design of new phosphine-based reagents. For example, a novel bridged [2.2.1] bicyclic phosphine oxide has been synthesized and shown to be a highly efficient reagent in catalytic γ-umpolung addition–Wittig olefination reactions. rsc.org This reagent offers advantages in terms of reduced waste generation and simplified purification.

The development of chiral organotin reagents from camphor, a derivative of the bicyclo[2.2.1]heptane system, further illustrates the utility of this scaffold. researchgate.net These enantiomerically enriched organotin hydrides have been used for the stereoselective reduction of α-bromo ketones. researchgate.net

The following table provides examples of novel reagents and methodologies developed from the bicyclo[2.2.1]heptane scaffold.

Reagent/MethodologyBicyclic PrecursorApplication
Bridged Bicyclic Phosphine OxideCyclopent-3-ene-1-carboxylic acidCatalytic γ-umpolung addition–Wittig olefination
Chiral Organotin HydridesCamphorStereoselective reduction of α-bromo ketones
Chiral AminocatalystsBicyclo[2.2.1]hept-5-ene-2-carboxaldehydeAsymmetric Diels-Alder reactions

Future Directions and Emerging Research Avenues in Bicyclo 2.2.1 Hept 2 En 7 Ol Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Pathways to Bicyclo[2.2.1]hept-2-en-7-ol

The pursuit of green chemistry principles is reshaping the synthesis of complex molecules, including this compound and its derivatives. A primary focus is the development of synthetic routes that are both highly sustainable and atom-economical, minimizing waste and environmental impact by ensuring the maximum number of atoms from the reactants are incorporated into the final product.

One of the most promising approaches is the use of biocatalysis. Enzymes and whole-cell systems offer significant advantages over traditional chemical methods by operating under mild conditions (ambient temperature and pressure, neutral pH) and often exhibiting exceptional chemo-, regio-, and stereoselectivity. encyclopedia.pubswinburne.edu.au Research into alcohol dehydrogenases (ADHs) has shown potential for the synthesis and resolution of related bicyclic alcohols. mdpi.com For instance, ADHs from organisms like B. stearothermophilus can be used for the biooxidation of racemic alcohols to achieve kinetic resolution, yielding optically pure ketones and the corresponding enantiopure alcohols. mdpi.com This strategy avoids the use of harsh oxidizing agents and protecting groups, aligning with the principles of green chemistry.

Future research is expected to focus on identifying or engineering enzymes specifically for the direct, enantioselective synthesis of this compound from its precursor, Bicyclo[2.2.1]hept-2-en-7-one. Such a biocatalytic reduction would represent a highly sustainable pathway.

Another key area is the design of atom-economical catalytic reactions. Methodologies that reduce the number of synthetic steps and avoid stoichiometric reagents are paramount. ntnu.no For example, catalytic cycloaddition reactions that build the bicyclic core in a single, efficient step are being explored. A pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition has been developed for the synthesis of the broader bicyclo[2.2.1]heptane class, showcasing a modular and atom-economical approach.

Table 1: Comparison of Synthetic Approaches

Approach Key Features Advantages Research Direction
Biocatalysis Use of enzymes (e.g., ADHs) or whole-cell systems. mdpi.com Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. Discovery and engineering of enzymes for direct synthesis.

| Atom-Economical Catalysis | Transition-metal or organocatalyzed cycloadditions and functionalizations. | High efficiency, minimization of stoichiometric waste, modularity. ntnu.no | Development of catalysts for direct C-H functionalization and cycloaddition. |

Exploration of Unprecedented Reactivity and Rearrangement Phenomena in this compound Systems

The inherent ring strain of the bicyclo[2.2.1]heptane framework endows this compound with unique reactivity, making it a fertile ground for discovering novel chemical transformations and rearrangement reactions. A central theme in the chemistry of this system is its propensity to undergo skeletal reorganizations, particularly through carbocationic intermediates.

The Wagner-Meerwein rearrangement is a hallmark of this class of compounds. wikipedia.org This type of 1,2-rearrangement is driven by the release of strain and the formation of a more stable carbocation. Recent studies have shown that such rearrangements can be predictably triggered and controlled. For example, the treatment of bicyclic alkenes like benzonorbornadiene with an electrophilic fluorine source and various alcohols leads to new oxyfluorination products through a Wagner-Meerwein rearrangement pathway with excellent yields. beilstein-journals.org The formation of a carbocation intermediate, followed by skeletal rearrangement and trapping by a nucleophile, allows for the synthesis of complex and otherwise inaccessible structures. beilstein-journals.org

Future research will likely delve into leveraging these rearrangements for domino or cascade reactions, where a single synthetic operation initiates a sequence of bond-forming and bond-breaking events to rapidly build molecular complexity. beilstein-journals.org The stereoelectronic effects of the syn- or anti-hydroxyl group at the C7 position can be expected to play a crucial role in directing the course of these rearrangements, offering a handle for controlling reaction outcomes. The exploration of transition-metal catalysis could also unveil new rearrangement pathways, potentially involving intermediates that bypass classical carbocation chemistry.

Advancements in Stereoselective Control for the Synthesis of Complex this compound Derivatives

Achieving precise control over stereochemistry is a cornerstone of modern organic synthesis, and the bicyclo[2.2.1]heptene scaffold presents a unique three-dimensional canvas. Research is increasingly focused on developing sophisticated catalytic methods to control the absolute and relative stereochemistry during the synthesis and functionalization of this compound derivatives.

A significant area of advancement is the use of chiral catalysts in asymmetric synthesis. Palladium/Norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful strategy where a chiral norbornene derivative acts as both a transient mediator and the source of chirality. nih.govsciengine.com This allows for enantioselective C-H functionalization at positions remote from the initial reaction site, enabling the construction of complex chiral molecules. nih.govnih.gov The development of new, highly efficient synthetic routes to these C2-substituted chiral norbornenes is critical for expanding their application. sciengine.com

Another innovative approach is the "latent synthon strategy," which aims to simplify the synthesis of a wide array of chiral norbornene derivatives. researchgate.net In this method, a single, easily prepared chiral intermediate undergoes late-stage diversification through robust chemical transformations, yielding a variety of structurally diverse products with high and consistent enantiomeric purity. researchgate.net This strategy streamlines the synthetic process, avoiding the need for re-optimization for each new target molecule.

Future efforts will focus on designing new chiral ligands and catalysts that offer higher selectivity and broader substrate scope. The development of catalytic systems that can control the stereochemistry at the C7 position, as well as at other sites on the bicyclic ring, remains a key challenge. Gold- and rhodium-catalyzed reactions are also showing promise for achieving novel, highly stereoselective transformations of bicyclic systems. escholarship.orgacs.org

Table 2: Modern Strategies for Stereoselective Synthesis

Strategy Description Key Advantage
Pd/Chiral NBE Cooperative Catalysis A chiral norbornene derivative is used as a co-catalyst to induce enantioselectivity in C-H functionalization reactions. nih.govnih.gov Enables remote and enantioselective C-H activation.
Latent Synthon Approach A common chiral intermediate is diversified in late-stage functionalization steps. researchgate.net Unifies the synthesis of diverse chiral products from a single precursor.

| Asymmetric Catalysis | Chiral metal complexes (e.g., with Rh, Au, Pd) or organocatalysts are used to control stereochemistry during cycloadditions or functionalizations. escholarship.orgacs.org | Direct formation of enantioenriched products with high efficiency. |

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Disciplines

The unique structural and reactive properties of this compound and its derivatives make them valuable building blocks for applications beyond traditional organic synthesis, particularly in materials science and polymer chemistry.

Norbornene-type monomers are widely used in the synthesis of specialty polymers with unique properties, such as high thermal stability, high glass transition temperatures, and excellent optical transparency. mdpi.com The rigid bicyclic structure of the norbornene unit imparts stiffness to the polymer backbone. Functional groups, such as the hydroxyl group in this compound, can be incorporated to create polar-functionalized polyolefins. acs.org These materials are of interest for applications requiring altered surface properties, adhesion, or compatibility with other materials. Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing functionalized norbornenes, leading to materials for diverse applications, including composite materials and gas separation membranes. researchgate.netnorbornene.ru

A particularly innovative area is the use of norbornene-functionalized molecules to create advanced carbon nanomaterials. In one approach, norbornene units are attached to cycloparaphenylenes (CPPs), which are molecular "nanohoops." nih.gov ROMP of these monomers allows for the synthesis of well-defined homopolymers and block copolymers where the CPP units are arranged in a controlled manner. This "bottom-up" construction of polymeric carbon nanomaterials opens doors to new materials with tunable fluorescence and supramolecular properties. nih.gov

Future interdisciplinary research will continue to explore the use of this compound derivatives as monomers for high-performance polymers, as scaffolds in supramolecular chemistry, and as components in advanced functional materials. The ability to precisely control the structure and functionality of these building blocks is key to designing next-generation materials with tailored properties.

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